methyl 1-nitrosopiperidine-4-carboxylate
CAS No.: 13458-55-4
Cat. No.: VC11603227
Molecular Formula: C7H12N2O3
Molecular Weight: 172.2
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13458-55-4 |
|---|---|
| Molecular Formula | C7H12N2O3 |
| Molecular Weight | 172.2 |
Introduction
Chemical Identity and Structural Properties
Methyl 1-nitrosopiperidine-4-carboxylate is characterized by the molecular formula C₇H₁₂N₂O₃ and a molecular weight of 172.18 g/mol . The compound features a piperidine ring substituted with a nitroso group at the 1-position and a methyl ester at the 4-position (Figure 1). Its IUPAC name, methyl 1-nitrosopiperidine-4-carboxylate, reflects this substitution pattern. Key physicochemical properties include:
The nitroso group introduces reactivity typical of nitrosamines, including susceptibility to degradation under heat or light, which has implications for its stability in pharmaceutical formulations .
Synthesis and Manufacturing
Nitrosation of Piperidine Derivatives
The synthesis of methyl 1-nitrosopiperidine-4-carboxylate typically involves nitrosation of a precursor piperidine compound. A patented method for analogous nitrosopiperazines describes the use of sodium nitrite (NaNO₂) under acidic conditions to introduce the nitroso group . For example, 1,4-dinitrosopiperazine is synthesized by treating piperazine derivatives with NaNO₂ in the presence of formic acid and sodium hydroxide . Adapting this approach, methyl 1-nitrosopiperidine-4-carboxylate could be synthesized via nitrosation of methyl 4-piperidinecarboxylate (Figure 2).
Key Reaction Steps
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Precursor Preparation: Methyl 4-piperidinecarboxylate is dissolved in an aqueous acidic medium (e.g., HCl or HCOOH) .
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Nitrosation: Sodium nitrite is added dropwise at controlled temperatures (5–50°C) to form the nitroso derivative .
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Work-Up: The product is extracted with chloroform or dichloromethane, followed by vacuum distillation to isolate the pure compound .
Yield: Patented methods for similar compounds report yields of 69–83%, depending on reaction optimization .
Analytical Detection and Quantification
Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS)
Recent advances in detecting nitrosamine impurities, such as 1-methyl-4-nitrosopiperazine (MNP), provide a framework for analyzing methyl 1-nitrosopiperidine-4-carboxylate. A validated LC-MS/MS method for MNP achieved a limit of detection (LOD) of 0.1 ng/mL and a limit of quantification (LOQ) of 0.2 ng/mL using multiple reaction monitoring (MRM) . Key parameters include:
| Parameter | Value | Source |
|---|---|---|
| Column | C18 (2.1 × 100 mm, 1.7 µm) | |
| Mobile Phase | 0.1% formic acid in water/acetonitrile | |
| Ionization Mode | Positive electrospray (ESI+) | |
| MRM Transition | 130.1 → 84.1 |
Challenges in Analysis
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Matrix Interference: Pharmaceutical formulations containing rifampicin or similar APIs may require extensive sample cleanup to avoid false positives .
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Stability: Nitrosamines degrade under high temperatures, necessitating cold-chain storage during analysis .
Pharmacological and Toxicological Considerations
Antitussive Activity
Structurally related nitrosopiperidines, such as 1-nitroso-4-phenyl-4-propionylpiperidine, exhibit antitussive activity in preclinical models. At doses of 0.05–0.075 mg/kg, these compounds suppress cough reflexes in cats by modulating tracheal sensory neurons . While direct data for methyl 1-nitrosopiperidine-4-carboxylate are lacking, its structural similarity suggests potential bioactivity warranting further study.
Regulatory and Industrial Implications
Current Regulatory Limits
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FDA Interim Limit for MNP: 5 ppm, revised from 0.16 ppm after risk-benefit analysis .
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ICH M7 Guidelines: Recommend controlling nitrosamines to ≤1.5 µg/day intake .
Mitigation Strategies
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Forced Degradation Studies: Thermal stress tests (e.g., 60°C for 10 days) can identify nitrosamine formation pathways in APIs .
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Process Optimization: Reducing residual amines and nitrosating agents during synthesis lowers impurity risks .
Future Research Directions
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Synthetic Route Optimization: Developing greener nitrosation methods to minimize byproducts.
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Toxicological Profiling: In vitro and in vivo studies to assess carcinogenic potential.
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Analytical Method Expansion: Validating GC-MS and NMR techniques for complementary detection.
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